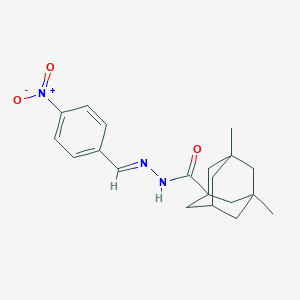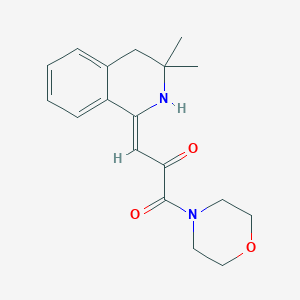
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide
Descripción general
Descripción
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide (DMNB-1) is a synthetic compound that has gained significant attention in the scientific community due to its potential as a novel anticancer agent. DMNB-1 belongs to the family of hydrazones, a class of compounds that have been extensively studied for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide is not fully understood, but several studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in cancer cells. It induces cell cycle arrest at the G2/M phase, leading to the inhibition of cell division. This compound also induces apoptosis in cancer cells, which is characterized by the activation of caspase-3 and the cleavage of PARP. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high purity and good yields. This compound also exhibits potent cytotoxic activity against a wide range of cancer cell lines, making it a useful tool for studying cancer biology. However, this compound also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to use in some assays. In addition, this compound has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
Direcciones Futuras
For the study of 3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide include the development of this compound as a potential anticancer drug, elucidation of its mechanism of action, and the development of this compound analogs with improved solubility and pharmacokinetics.
Aplicaciones Científicas De Investigación
3,5-dimethyl-N'-(4-nitrobenzylidene)-1-adamantanecarbohydrazide has been extensively studied for its potential as an anticancer agent. Several studies have reported that this compound exhibits potent cytotoxic activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it also inhibits tumor growth in animal models.
Propiedades
IUPAC Name |
3,5-dimethyl-N-[(E)-(4-nitrophenyl)methylideneamino]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-18-7-15-8-19(2,11-18)13-20(9-15,12-18)17(24)22-21-10-14-3-5-16(6-4-14)23(25)26/h3-6,10,15H,7-9,11-13H2,1-2H3,(H,22,24)/b21-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBMULBCAKZHFT-UFFVCSGVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)NN=CC4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N/N=C/C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromobenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B3862995.png)

![9H-fluoren-9-one O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863008.png)
![2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3863014.png)
![2-[2-(3-methoxybenzylidene)hydrazino]-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B3863019.png)
![4-{3-[(4-fluorophenyl)amino]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B3863024.png)
![3-(benzyloxy)benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3863033.png)

![7-chloro-N-[3-(1H-imidazol-1-yl)propyl]-4-methyl-2-quinolinamine](/img/structure/B3863055.png)



![2-chlorobenzaldehyde O-[(1-naphthylamino)carbonyl]oxime](/img/structure/B3863086.png)
